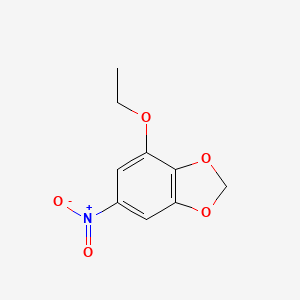![molecular formula C25H38O6 B569835 2,5-Bis{[(2-ethylhexyl)oxy]carbonyl} CAS No. 63468-10-0](/img/structure/B569835.png)
2,5-Bis{[(2-ethylhexyl)oxy]carbonyl}
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis{[(2-ethylhexyl)oxy]carbonyl} is a chemical compound known for its applications in organic photovoltaics (OPVs). It is a semiconducting polymer that plays a crucial role in enhancing the performance of polymer solar cells (PSCs) by improving light absorption and electron mobility .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis{[(2-ethylhexyl)oxy]carbonyl} involves the polymerization of monomers containing the 2-ethylhexyl group. The process typically includes the following steps:
Monomer Preparation:
Polymerization: The monomers undergo polymerization under controlled conditions, often using catalysts to facilitate the reaction.
Purification: The resulting polymer is purified to remove any unreacted monomers and by-products.
Industrial Production Methods
In industrial settings, the production of 2,5-Bis{[(2-ethylhexyl)oxy]carbonyl} is carried out using large-scale polymerization reactors. The process involves:
Batch or Continuous Polymerization: Depending on the desired scale, either batch or continuous polymerization methods are employed.
Solvent Use: Solvents such as chlorobenzene or dichlorobenzene are used to dissolve the monomers and facilitate the polymerization process.
Additives: Additives like 1,8-diiodooctane (DIO) are used to enhance the polymer’s properties.
化学反応の分析
Types of Reactions
2,5-Bis{[(2-ethylhexyl)oxy]carbonyl} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the compound’s properties.
Substitution: Substitution reactions involving the replacement of functional groups are common.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with modified functional groups .
科学的研究の応用
2,5-Bis{[(2-ethylhexyl)oxy]carbonyl} has a wide range of applications in scientific research:
Chemistry: It is used in the development of advanced materials for organic photovoltaics and other electronic devices.
Medicine: Research is ongoing to explore its use in drug delivery systems and medical diagnostics.
Industry: It is utilized in the production of high-efficiency solar cells and other electronic components.
作用機序
The mechanism by which 2,5-Bis{[(2-ethylhexyl)oxy]carbonyl} exerts its effects involves:
Electron Donor: The compound acts as an electron donor in organic photovoltaics, facilitating the transfer of electrons.
Energy Alignment: It helps in aligning the energy levels of different components in solar cells, improving their efficiency.
Charge Carrier Mobility: The compound enhances the mobility of charge carriers, leading to better performance of electronic devices.
類似化合物との比較
Similar Compounds
- Poly{4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl-alt-3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl} (PTB7)
- Poly{4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl-alt-3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl} (PTB7-Th)
- Poly{4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl-alt-3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl} (PBDB-T)
Uniqueness
2,5-Bis{[(2-ethylhexyl)oxy]carbonyl} is unique due to its specific molecular structure, which provides excellent π-π conjugation and narrow optical band gaps. These properties make it highly efficient in organic photovoltaics compared to similar compounds .
特性
CAS番号 |
63468-10-0 |
|---|---|
分子式 |
C25H38O6 |
分子量 |
434.6 g/mol |
IUPAC名 |
2,5-bis(2-ethylhexoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C25H38O6/c1-5-9-11-18(7-3)16-30-24(28)20-13-14-21(22(15-20)23(26)27)25(29)31-17-19(8-4)12-10-6-2/h13-15,18-19H,5-12,16-17H2,1-4H3,(H,26,27) |
InChIキー |
CFCHQZCFLSDQKQ-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COC(=O)C1=CC(=C(C=C1)C(=O)OCC(CC)CCCC)C(=O)[O-] |
正規SMILES |
CCCCC(CC)COC(=O)C1=CC(=C(C=C1)C(=O)OCC(CC)CCCC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,4,11,16-Tetrahydroxy-11-methyl-2,6,18-trioxopentacyclo[8.8.0.01,7.03,8.012,17]octadeca-4,12(17),13,15-tetraene-5-carboxamide](/img/structure/B569756.png)

![[2-[(4-Morpholinylcarbonyl)amino]ethyl]-carbamic acid, 1,1-dimethylethyl ester](/img/structure/B569761.png)

![Tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B569764.png)
![(3S,4S,7R,13S)-N-[(2S)-1-[(2S)-6-amino-1-[(Z)-1-[2-[[(1S,4S,7S,10S,14R,17Z,23S)-7-benzyl-3,6,9,15,21,24-hexahydroxy-4-(2-hydroxy-2-iminoethyl)-23-[(4-hydroxyphenyl)methyl]-12,19-dithia-2,5,8,16,22,25-hexazabicyclo[12.6.5]pentacosa-2,5,8,15,17,21,24-heptaen-10-yl]imino]-2-hydroxyethyl]imino-1-hydroxybut-2-en-2-yl]imino-1-hydroxyhexan-2-yl]imino-1-hydroxypropan-2-yl]-3-[[[(3R,6S,9S,12S,15S)-12-(4-aminobutyl)-15-[[(2S)-2-[[(2S,3S)-2-amino-1-hydroxy-3-methylpentylidene]amino]-1-hydroxypropylidene]amino]-9-benzyl-5,8,11,14-tetrahydroxy-6-(2-methylpropyl)-1-thia-4,7,10,13-tetrazacyclohexadeca-4,7,10,13-tetraen-3-yl]-hydroxymethylidene]amino]-9,12-dihydroxy-4-methyl-2-oxo-5-thia-1,8,11-triazabicyclo[11.3.0]hexadeca-8,11-diene-7-carboximidic acid](/img/structure/B569765.png)


![7,7-Dimethyl-2,3,4,6,7,8-hexahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B569773.png)

